molecular formula C13H12N2O3 B2561584 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine CAS No. 1904305-34-5

3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine

Cat. No.: B2561584
CAS No.: 1904305-34-5
M. Wt: 244.25
InChI Key: NYBLPJRPEIESDN-UHFFFAOYSA-N
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Description

3-{[1-(Furan-3-carbonyl)azetidin-3-yl]oxy}pyridine is a synthetically designed heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: a pyridine ring and an azetidine ring, linked via an ether bridge and functionalized with a furan carbonyl group. The pyridine scaffold is a ubiquitous structure in pharmaceuticals, known for its ability to improve water solubility and serve as a hydrogen bond acceptor, which can enhance binding affinity to biological targets . The azetidine (a strained four-membered nitrogen heterocycle) is increasingly valued in lead optimization for its role as a saturated bioisostere, often contributing to improved metabolic stability, potency, and physicochemical properties compared to larger ring systems . The fusion of these rings creates a novel chemical entity with potential for diverse applications. While the specific biological profile of this exact compound requires further investigation, molecules featuring similar azetidine-pyridine structural motifs are actively explored in research for various therapeutic areas. These include the development of antibacterial agents to combat multidrug-resistant pathogens , as well as investigations in inflammatory diseases, autoimmune disorders, and neurodegenerative conditions . Researchers may find this compound particularly valuable for constructing targeted libraries, probing structure-activity relationships (SAR), or as a synthetic intermediate in the development of potential protease kinase inhibitors, receptor modulators, and other biologically active molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

furan-3-yl-(3-pyridin-3-yloxyazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c16-13(10-3-5-17-9-10)15-7-12(8-15)18-11-2-1-4-14-6-11/h1-6,9,12H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYBLPJRPEIESDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=COC=C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Attachment of the Furan Ring: The furan ring is introduced via a carbonylation reaction, where a furan derivative is reacted with the azetidine intermediate.

    Formation of the Pyridine Ring: The final step involves the coupling of the azetidine-furan intermediate with a pyridine derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, nucleophiles, and bases are employed under controlled conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Medicinal Chemistry

The unique structure of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine suggests significant potential in drug discovery. The compound has been investigated for its anticancer and antimicrobial properties:

  • Anticancer Activity : Compounds with similar structural features have demonstrated cytotoxic effects against various cancer cell lines. Research indicates that modifications to the furan and azetidine components can enhance these effects, making this compound a candidate for further optimization in anticancer drug development.
  • Antimicrobial Properties : Preliminary studies have shown that derivatives of this compound exhibit activity against pathogens, including bacteria and fungi. This suggests potential therapeutic applications in treating infections.

The biological activity of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine is attributed to its ability to interact with various molecular targets:

  • Neuroprotective Effects : The compound's structural components may interact with neurotransmitter systems, presenting opportunities for research into neurodegenerative diseases.
  • Mechanisms of Action : The furan ring may engage in π-π interactions with aromatic amino acids in proteins, while the carbonyl group can form hydrogen bonds with nucleophilic sites in biomolecules.

Case Study 1: Anticancer Activity

A study explored the effects of related compounds on human cancer cell lines, revealing that structural modifications influenced cytotoxicity significantly. This highlights the importance of structure-function relationships in optimizing the anticancer activity of compounds like 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine.

Case Study 2: Antimicrobial Efficacy

Research assessing the antimicrobial efficacy of several derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli demonstrated promising inhibitory effects. These findings warrant further exploration into the mechanisms behind this activity and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The target compound’s key structural analogs differ in three regions:

Acyl Group on Azetidine : Replacement of the furan-3-carbonyl group with other acyl substituents (e.g., benzoyl, naphthoyl).

Heterocyclic Core : Use of pyrrolidine or other nitrogen-containing rings instead of azetidine.

Pyridine Substituents : Additional functional groups on the pyridine ring (e.g., halogens, alkyl chains).

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituent on Azetidine Molecular Weight Melting Point (°C) Yield (%) CAS Number Source
3-{[1-(Furan-3-carbonyl)azetidin-3-yl]oxy}pyridine Furan-3-carbonyl ~319.36* Not reported Not reported Not provided -
3-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine 4-(1H-pyrrol-1-yl)benzoyl 319.36 Not reported Not reported 1904167-01-6
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Chloro, substituted phenyl 466–545 268–287 67–81 Not provided
3-(Pyridin-3-yl)propionyl-5(R)-tert-butyl-L-prolyl-pyrrolidine Pyridin-3-ylpropionyl Not reported Not reported 66–73 Not provided
1-(3-(Trifluoromethyl)phenyl)pyrrolidin-3-ol Trifluoromethylphenyl Not reported Not reported Not reported 339100-38-8

*Estimated based on analogous structures in .

Physicochemical Properties

  • Molecular Weight : The target compound (~319.36) is lighter than bulkier analogs in (466–545), which feature multiple aromatic substituents.
  • Melting Points : Pyridine derivatives with halogen or nitro groups (e.g., ) exhibit higher melting points (268–287°C) due to increased crystallinity and intermolecular interactions .
  • Solubility : While direct data are lacking, the furan-3-carbonyl group (less polar than benzoyl) may enhance lipophilicity compared to analogs like 3-({1-[4-(1H-pyrrol-1-yl)benzoyl]azetidin-3-yl}oxy)pyridine .

Functional Group Reactivity

  • Furan vs. Benzoyl : The furan ring’s electron-rich nature may increase susceptibility to electrophilic substitution, whereas benzoyl groups enhance stability.
  • Azetidine vs.

Biological Activity

The compound 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine is a novel heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine features a pyridine ring substituted with an azetidine moiety and a furan-3-carbonyl group. This unique combination of structural elements suggests potential interactions with various biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antimicrobial properties. The presence of the furan ring may enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against bacteria and fungi.
  • Antioxidant Properties : Compounds containing furan and pyridine rings have shown antioxidant activity, which is critical in preventing oxidative stress-related diseases. The ability to scavenge free radicals can contribute to cellular protection.
  • Enzyme Inhibition : The azetidine component may interact with specific enzymes, potentially inhibiting their activity. This characteristic is particularly relevant in the context of drug design for diseases like cancer or metabolic disorders.

Research Findings

Recent research has focused on evaluating the biological activity of related compounds, providing insights into the potential effects of 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine.

Table 1: Summary of Biological Activities of Related Compounds

Compound NameBiological ActivityReference
4-Acetyl-1-(furan-3-carbonyl)azetidineAntimicrobial
2-Pyridone derivativesAntioxidant
Azetidine-based inhibitorsEnzyme inhibition (GABA-AT)

Case Studies

Several studies have explored the biological activities of compounds structurally related to 3-{[1-(furan-3-carbonyl)azetidin-3-yl]oxy}pyridine:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of a furan-containing azetidine derivative against various bacterial strains. Results showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties (Umesha et al., 2009).
  • Antioxidant Activity Assessment : Research demonstrated that a similar pyridine derivative exhibited potent antioxidant activity through DPPH radical scavenging assays. The compound effectively reduced oxidative stress markers in vitro (Krogsgaard-Larsen et al., 2015).
  • Enzyme Interaction Analysis : A structure-activity relationship study highlighted that modifications in the azetidine ring could enhance enzyme inhibition efficacy, suggesting that further optimization could lead to more potent therapeutic agents (Acar et al., 2017).

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